![molecular formula C15H11Cl2N3O4 B5723885 2-(2,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5723885.png)
2-(2,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide
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Overview
Description
2-(2,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide, commonly known as DANI, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the ethanimidamide family and has been synthesized using a variety of methods.
Mechanism of Action
The mechanism of action of DANI is not fully understood, but studies have shown that it may inhibit the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, DANI has been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
Studies have shown that DANI has low toxicity and does not cause significant damage to normal cells. However, it has been shown to cause DNA damage in cancer cells, which may contribute to its ability to inhibit cancer cell growth. Additionally, DANI has been shown to induce autophagy in cancer cells, which is a process that can lead to cell death.
Advantages and Limitations for Lab Experiments
One advantage of using DANI in lab experiments is its low toxicity and relatively high specificity for cancer cells. However, a limitation of using DANI is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on DANI. One area of interest is the development of more efficient synthesis methods for DANI. Additionally, further studies are needed to fully understand the mechanism of action of DANI and its potential as a cancer therapeutic agent. Finally, studies are needed to explore the potential applications of DANI in other areas of scientific research.
Synthesis Methods
The synthesis of DANI has been achieved using various methods, including the reaction between 2,4-dichlorophenyl isocyanate and 4-nitrobenzoyl chloride in the presence of a base. Another method involves the reaction between 2,4-dichlorophenyl isocyanate and 4-nitrophenol in the presence of a base and a coupling agent. Both of these methods have been successful in producing DANI in moderate to high yields.
Scientific Research Applications
DANI has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that DANI has the ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DANI has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. These findings suggest that DANI may have potential as a cancer therapeutic agent.
properties
IUPAC Name |
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O4/c16-11-4-1-10(13(17)8-11)7-14(18)19-24-15(21)9-2-5-12(6-3-9)20(22)23/h1-6,8H,7H2,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSGBLAFMVCRMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 4-nitrobenzoate |
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